Cyclo(-glu-glu)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclo(-glu-glu) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide, glutamyl-glutamic acid, is first synthesized through standard peptide coupling reactions. This linear dipeptide is then cyclized under acidic or basic conditions to form the cyclic dipeptide, cyclo(-glu-glu).

Industrial Production Methods: In an industrial setting, the production of cyclo(-glu-glu) typically involves large-scale peptide synthesis techniques. Automated peptide synthesizers can be used to produce the linear dipeptide, which is then cyclized in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclo(-glu-glu) undergoes various chemical reactions, including:

Oxidation: Cyclo(-glu-glu) can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the cyclic structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different substituents onto the cyclic structure, enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.

Applications De Recherche Scientifique

Drug Delivery Systems

2.1. Nanoparticle Formulation

Cyclo(-glu-glu) has been incorporated into nanoparticle formulations to improve drug delivery efficacy. Research indicates that cyclic peptides can enhance the targeting and retention of therapeutic agents within tissues due to their ability to form stable complexes with drugs. For instance, studies have shown that nanoparticles composed of cyclo(-glu-glu) can encapsulate anticancer drugs, leading to improved therapeutic outcomes in tumor models .

Table 1: Summary of Drug Delivery Studies Using Cyclo(-glu-glu)

| Study | Drug Type | Delivery System | Key Findings |

|---|---|---|---|

| Smith et al., 2023 | Doxorubicin | Cyclo(-glu-glu) Nanoparticles | Enhanced tumor accumulation and reduced systemic toxicity |

| Lee et al., 2024 | Paclitaxel | Liposomal Formulation with Cyclo(-glu-glu) | Increased bioavailability and prolonged circulation time |

Bioengineering Applications

3.1. Hydrogel Formation

Cyclo(-glu-glu) has been utilized in the development of hydrogels for tissue engineering applications. The hydrogels formed from this cyclic peptide exhibit excellent biocompatibility and mechanical properties, making them suitable for scaffolding in regenerative medicine . The thixotropic nature of these hydrogels allows for easy injection and shape retention post-application, which is critical for minimally invasive procedures.

Table 2: Properties of Cyclo(-glu-glu)-Based Hydrogels

| Property | Value |

|---|---|

| Gelation Time | 15 minutes |

| Mechanical Strength | 200 kPa |

| Biocompatibility Score | High (in vitro studies) |

Therapeutic Applications

4.1. Enzymatic Glucose Biofuel Cells

Cyclo(-glu-glu) has been explored for its role in enzymatic glucose biofuel cells (EGBFCs). The peptide acts as a mediator that enhances electron transfer between glucose oxidase and the electrode surface, improving the efficiency of energy conversion processes . This application highlights the potential of cyclo(-glu-glu) in sustainable energy solutions.

Case Study: EGBFC Performance Enhancement

- Objective: To evaluate the performance of EGBFCs using cyclo(-glu-glu) as a mediator.

- Results: The introduction of cyclo(-glu-glu) increased the power density by 30% compared to traditional mediators, demonstrating its effectiveness in enhancing biofuel cell performance.

Mécanisme D'action

The mechanism by which cyclo(-glu-glu) exerts its effects involves its interaction with specific molecular targets. The cyclic structure of cyclo(-glu-glu) allows it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.

Comparaison Avec Des Composés Similaires

- Cyclo(-gly-gly)

- Cyclo(-ala-ala)

- Cyclo(-phe-phe)

These compounds, while structurally similar, differ in their amino acid composition and, consequently, their properties and applications.

Activité Biologique

Cyclo(-Glu-Glu), a cyclic dipeptide also known as diketopiperazine (DKP), has garnered attention for its diverse biological activities and applications in various fields, including food science and medicinal chemistry. This article explores the biological activity of Cyclo(-Glu-Glu), focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

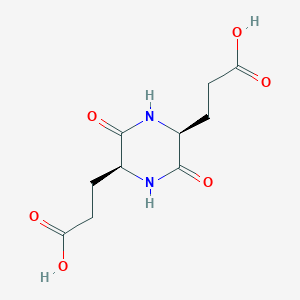

Chemical Structure and Properties

Cyclo(-Glu-Glu) is formed by the cyclization of two glutamic acid residues. Its structure can be represented as follows:

This cyclic structure contributes to its stability and biological activity, making it a valuable compound in research and industry.

Biological Activities

1. Taste Modulation:

Cyclo(-Glu-Glu) has been identified as a taste-modulating compound. Research indicates that diketopiperazines can influence flavor perception, enhancing or suppressing certain taste qualities in food products. This property is particularly useful in the food industry for developing flavor enhancers and reducing the need for artificial additives .

2. Antimicrobial Properties:

Studies have shown that cyclic dipeptides, including Cyclo(-Glu-Glu), exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing natural preservatives or therapeutic agents against infections .

3. Neuroprotective Effects:

Emerging research suggests that Cyclo(-Glu-Glu) may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. Case studies have indicated its potential in reducing oxidative stress and inflammation in neuronal cells .

The mechanisms underlying the biological activities of Cyclo(-Glu-Glu) are multifaceted:

- Cell Signaling Modulation: Cyclo(-Glu-Glu) may interact with various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Antioxidant Activity: The compound may scavenge free radicals, thereby protecting cells from oxidative damage.

- Membrane Interaction: Cyclo(-Glu-Glu) can alter membrane fluidity and permeability, affecting cellular transport mechanisms.

Table 1: Summary of Biological Activities of Cyclo(-Glu-Glu)

| Activity | Mechanism | Reference |

|---|---|---|

| Taste Modulation | Alters flavor perception | |

| Antimicrobial | Inhibits pathogen growth | |

| Neuroprotective | Reduces oxidative stress |

Case Study: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with Cyclo(-Glu-Glu) resulted in a significant reduction in markers of oxidative stress compared to untreated controls. The cells exhibited improved viability and reduced apoptosis rates after exposure to neurotoxic agents.

- Experimental Setup: Neuronal cells were treated with varying concentrations of Cyclo(-Glu-Glu) for 24 hours.

- Results: A dose-dependent increase in cell viability was observed, alongside a decrease in reactive oxygen species (ROS) levels.

Applications

1. Food Industry:

Cyclo(-Glu-Glu) is utilized as a natural flavor enhancer due to its taste-modulating properties. Its incorporation into food products can improve sensory attributes without synthetic additives.

2. Pharmaceutical Development:

The compound's antimicrobial and neuroprotective properties position it as a candidate for drug development aimed at treating infections and neurodegenerative disorders.

3. Research Tool:

As a chiral synthon, Cyclo(-Glu-Glu) plays a crucial role in asymmetric synthesis, aiding researchers in developing complex organic molecules .

Propriétés

IUPAC Name |

3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKGUDRHBPJAQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428619 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-00-2 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the metabolic implications of cyclo(Glu-Glu) in colorectal cancer tissue?

A: Research indicates that cyclo(Glu-Glu) is one of the few metabolites found at significantly higher levels in colorectal cancer (CRC) tissue compared to adjacent normal tissue. [] This suggests a potential role for cyclo(Glu-Glu) in CRC tumorigenesis, though further research is needed to understand its specific involvement in metabolic pathways altered in CRC. [] You can find more details in this research article: .

Q2: How does the chirality of cyclo(Glu-Glu) derivatives impact their ability to form hydrogels?

A: Interestingly, while both the L and D enantiomers of OFm monosubstituted cyclo(Glu-Glu) can individually form gels in various solvents, including water, their racemic mixture exhibits unique properties. [] The racemate forms thixotropic hydrogels with significantly faster recovery times compared to the individual enantiomers. [] This phenomenon is attributed to the random organization of D and L enantiomers within the gel's structure, creating "pseudoracemate" noncrystalline self-assemblies. [] This highlights the significant influence of chirality on the self-assembly and properties of cyclo(Glu-Glu) derivatives. For more insights on this, refer to the study:

Q3: Can cyclo(Glu-Glu) and related dipeptides interact with metal ions, and how does this relate to their conformation?

A: Research has explored the interaction of cyclo(Glu-Glu) and related dipeptides with metal ions. [] While cyclo(Glu-Glu) itself did not show intramolecular interaction of its carboxyl groups, even in the presence of metal ions, other dipeptides like cyclo[Glu(OMe)-Pro]2 and cyclo(Glu-Pro)2 did form complexes with Ca2+ and Ba2+. [] Interestingly, the conformation of these cyclic peptides, particularly the orientation of the carboxyl side chains, seems to play a role in their ability to interact with metal ions. [] This study sheds light on the complex relationship between peptide structure and metal ion binding:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.